6-Formylnicotinonitrile
Overview
Description
6-Formylnicotinonitrile, also known as 6-formylpyridine-3-carbonitrile, is an organic compound with the molecular formula C7H4N2O. It is a derivative of nicotinonitrile, characterized by the presence of a formyl group at the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Formylnicotinonitrile involves the oxidation of 6-methylnicotinonitrile. The process typically includes the use of iodine as an oxidizing agent in dimethylsulfoxide (DMSO) at elevated temperatures. For instance, a mixture of 6-methylnicotinonitrile and iodine in DMSO is heated to 150°C under a nitrogen atmosphere for about 20 minutes. After cooling, the reaction mixture is treated with saturated aqueous sodium thiosulfate to remove excess iodine, followed by extraction with ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Formylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: 6-Carboxynicotinonitrile.
Reduction: 6-Aminomethylnicotinonitrile.
Substitution: Various substituted nicotinonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
6-Formylnicotinonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving pyridine derivatives.
Medicine: Research into its potential therapeutic properties, including its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and as a building block for materials science applications
Mechanism of Action
The mechanism of action of 6-Formylnicotinonitrile involves its interaction with various molecular targets, primarily through its formyl and nitrile functional groups. These groups can participate in hydrogen bonding, nucleophilic addition, and other interactions with biological macromolecules. The compound’s effects are mediated through pathways involving pyridine derivatives, which are known to influence enzymatic activity and cellular signaling .
Comparison with Similar Compounds
6-Methylnicotinonitrile: A precursor in the synthesis of 6-Formylnicotinonitrile.
6-Carboxynicotinonitrile: An oxidation product of this compound.
6-Aminomethylnicotinonitrile: A reduction product of this compound.
Uniqueness: this compound is unique due to its dual functional groups (formyl and nitrile), which confer distinct reactivity and versatility in chemical synthesis.
Properties
IUPAC Name |
6-formylpyridine-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMDMMMFMXWZSLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612738 | |
Record name | 6-Formylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
206201-64-1 | |
Record name | 6-Formylpyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-formylpyridine-3-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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